BenchChemオンラインストアへようこそ!

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Toxicity profiling In vivo safety Structural analog screening

N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid (CAS 1335031-61-2) is a racemic, Fmoc-protected cyclic β-amino acid featuring a cis-configured cyclopentane scaffold and a quaternary α-carbon bearing a methyl substituent. This α,α-disubstituted amino acid derivative is applied in Fmoc-solid-phase peptide synthesis (SPPS) to introduce constrained, protease-resistant motifs into foldamers and peptidomimetics.

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 1335031-61-2
Cat. No. B2469214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
CAS1335031-61-2
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESCC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1
InChIKeyKCDAUUVKWKWDAC-DENIHFKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid (CAS 1335031-61-2) – A Constrained β-Amino Acid Building Block


N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid (CAS 1335031-61-2) is a racemic, Fmoc-protected cyclic β-amino acid featuring a cis-configured cyclopentane scaffold and a quaternary α-carbon bearing a methyl substituent [1]. This α,α-disubstituted amino acid derivative is applied in Fmoc-solid-phase peptide synthesis (SPPS) to introduce constrained, protease-resistant motifs into foldamers and peptidomimetics [2]. Commercial availability is limited, with at least one major supplier offering it exclusively as an 'as-is' collection chemical without analytical data, making multi-vendor sourcing a critical procurement consideration .

Why N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid Cannot Be Replaced by Unconstrained or Alternative Cyclic Analogs


Generic substitution of this compound with acyclic α,α-disubstituted amino acids (e.g., Fmoc-Aib) or structurally similar cyclic β-amino acids lacking the α-methyl group (e.g., Fmoc-cis-ACPC) is not functionally equivalent. The cis-cyclopentane ring combined with the α-methyl substituent creates a distinctive quaternary center that simultaneously restricts the backbone φ/ψ torsion angles and eliminates a hydrogen-bond donor, properties that cannot be achieved by either the mono-substituted ACPC scaffold or the unconstrained Aib residue [1]. Early comparative toxicological data also show that adding an α-methyl group to the cyclopentane core abolishes the pancreatic toxicity observed with the parent compound 1-aminocyclopentanecarboxylic acid (ACPC), highlighting a distinct biological tolerance profile [2].

Quantitative Differentiation Evidence for N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid vs. Closest Analogs


Abolition of Pancreatic Toxicity by α-Methylation: Me-ACPC vs. ACPC

In a comparative in vivo toxicity assessment, 1-amino-2-methyl-cyclopentane carboxylic acid (Me-ACPC, the non-Fmoc form of the target compound) was found to be non-toxic, while the parent compound 1-aminocyclopentane carboxylic acid (ACPC) caused acinar atrophy and loss of pancreatic protease activity in rats [1]. The closely related six-membered ring analog 1-aminocyclohexane carboxylic acid (ACHC) also showed no toxicity, indicating that the α-methylation or ring expansion eliminates the pancreatic toxicity inherent to the unsubstituted cyclopentane scaffold.

Toxicity profiling In vivo safety Structural analog screening

Cis-ACPC Scaffold Adopts Distinct 16/18-Helix vs. Trans-ACPC 11/14-15-Helix

Literature consensus establishes that αβ-peptides containing cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) residues form 16/18-membered helices, whereas trans-ACPC-containing peptides adopt 11- or 14/15-membered helices under identical sequence contexts [1]. The target compound, bearing the cis-ACPC core plus an α-methyl group, is expected to provide even greater conformational restriction, as the quaternary α-carbon eliminates backbone flexibility while preserving the cis-defined helix topology.

Foldamer conformational design Helix topology control Peptide secondary structure

Proteolytic Stability Conferred by α,α-Disubstitution: Class-Level Evidence

Multiple patent filings and research programs have established that incorporation of α-methyl-functionalized (α,α-disubstituted) amino acids directly into peptide main chains produces substantially protease-resistant analogs relative to their canonical α-amino acid counterparts [1]. Specifically, α-methyl substitution has been demonstrated to protect peptides from degradation by DPP-IV, neprilysin, chymotrypsin, plasmin, thrombin, trypsin, and pepsin [2]. While direct kinetic data for the target compound are not published, the α,α-disubstituted architecture firmly places this compound within the class of protease-resistant building blocks.

Protease resistance Peptide half-life extension Druggability enhancement

Cis-ACPC Isomers Exhibit Striking Differential Conformational Stability in Coiled-Coil Peptides

A 2022 study systematically compared trans-ACPC and cis-ACPC residues incorporated at the periphery of model coiled-coil peptides. The two diastereomeric mutants, differing by a single peripheral stereogenic center, exhibited strikingly different conformational stability profiles as measured by circular dichroism (CD), analytical ultracentrifugation (AUC), and 2D NMR [1]. This demonstrates that the choice between cis and trans cyclopentane amino acids is not interchangeable; even a single stereochemical change at a distal position can dramatically alter the global folding stability of the peptide assembly.

Coiled-coil stability Folding thermodynamics Stereochemical control of protein-protein interactions

Commercial Availability: Sigma-Aldrich 'As-Is' Model vs. Squarix 97%+ Certified Product

Two vendors offering this compound operate under significantly different quality models. Squarix GmbH supplies the product at ≥97% purity with explicit analytical characterization (500 MHz ¹H NMR) and chemical identity documentation [1]. In contrast, Sigma-Aldrich lists this compound as part of its AldrichCPR collection, explicitly stating that 'Sigma-Aldrich does not collect analytical data for this product' and sells it 'as-is' with the buyer assuming responsibility for identity and purity confirmation . Pricing differs accordingly: Squarix offers 1 g at €579, while Sigma-Aldrich (via Krackeler) lists 100 mg at $179 USD.

Vendor sourcing comparison Quality assurance Procurement risk assessment

Racemic Form Enables Cost-Effective Early-Stage SAR Exploration vs. Enantiopure ACPC Derivatives

The target compound is supplied as a racemic (±)-cis mixture, distinguishing it from enantiopure Fmoc-ACPC stereoisomers (e.g., (1S,2S)-Fmoc-ACPC, CAS 359586-64-4). The scalable synthesis paper for ACPC stereoisomers highlights that obtaining enantiopure cis-ACPC derivatives requires multi-step resolution (e.g., crystallization with (+)-dibenzoyl-D-tartaric acid, yielding ~58% from ketoester precursor) [1]. The racemic target compound bypasses this resolution step entirely, resulting in lower manufacturing cost and broader accessibility for laboratories conducting preliminary structure-activity relationship (SAR) studies where absolute stereochemistry has not yet been determined to be critical.

Racemic screening SAR libraries Cost-efficient peptide design

Recommended Use Cases for N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid Based on Differentiated Evidence


Protease-Resistant Foldamer Design Requiring Predefined Helix Topology

When designing β-peptide or α/β-peptide foldamers that must resist proteolytic degradation while adopting a specific 16/18-helix conformation, this compound provides a dual advantage: the α,α-disubstituted architecture confers documented protease resistance [1], and the cis-cyclopentane ring directs the peptide backbone toward the 16/18-membered hydrogen-bonded helix pattern characteristic of cis-ACPC derivatives [2]. This combination is not attainable with trans-ACPC (which forms 11/14-15-helices) or acyclic α,α-disubstituted amino acids such as Aib (which lacks conformational restriction from cyclization).

In Vivo Functional Studies Where Parent ACPC Scaffold Toxicity Must Be Avoided

For peptide therapeutics intended for in vivo evaluation, the α-methyl substitution on the cyclopentane ring eliminates the pancreatic toxicity observed with the parent compound ACPC [1]. Researchers transitioning from in vitro foldamer characterization to animal efficacy or tolerability studies should select this α-methylated building block over unsubstituted cis-ACPC to reduce the risk of compound-driven pancreatic histopathology that could confound efficacy readouts.

Cost-Efficient Primary SAR Screening Libraries in Peptide Lead Discovery

Early-stage medicinal chemistry programs benefit from the racemic nature of this compound, which avoids the high cost and synthetic complexity of chiral resolution required for enantiopure cis-ACPC derivatives [1]. With unit pricing approximately one-third that of enantiopure (1S,2S)-Fmoc-ACPC [2], teams can synthesize larger positional scanning libraries and assess the impact of steric bulk and conformational constraint on target binding before committing to costly enantiopure building blocks for advanced lead optimization.

Coiled-Coil Peptide Engineering with Stereochemically Tunable Stability

The cis stereochemistry of the target compound's core scaffold has been shown to produce a dramatically different conformational stability profile in coiled-coil peptide systems compared to the trans-isomer [1]. Protein engineers designing helix-loop-helix motifs, coiled-coil assemblies, or protein-protein interaction inhibitors can use this compound to introduce a cis-ACPC-derived conformational bias at peripheral positions, enabling precise modulation of folding thermodynamics without altering the α-helical binding interface.

Quote Request

Request a Quote for N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.